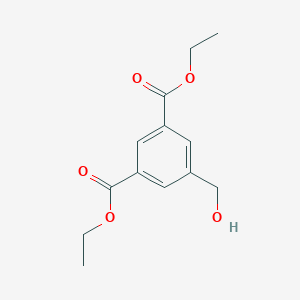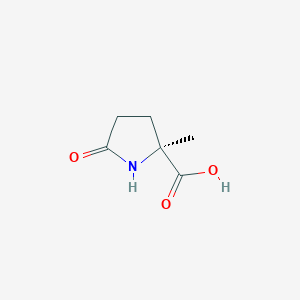
(S)-2-Methyl-5-oxopyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of (S)-2-Methyl-5-oxopyrrolidine-2-carboxylic acid can be achieved through different methods, including the dehydration of 2-amino-2-methylglutaric acid derived from levulinic acid using Strecker’s method (Takenishi & Simamura, 1954). Additionally, the compound can be obtained via asymmetric Michael addition reactions of carboxylate-substituted enones, which allows for the concise synthesis of highly enantiomerically enriched variants (Yin, Garifullina, & Tanaka, 2017).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography, has been used to prove the structures of related compounds, demonstrating the importance of stereochemistry in the synthesis of chiral resolving agents (Piwowarczyk et al., 2008). These studies highlight the compound's chiral nature and its implications for synthesis and application.
Chemical Reactions and Properties
(S)-2-Methyl-5-oxopyrrolidine-2-carboxylic acid participates in various chemical reactions, enabling the synthesis of a wide range of derivatives with potential utility in diverse scientific fields. The compound's reactivity has been utilized in the synthesis of marine natural products and in reactions involving oxidative decarboxylation and beta-iodination of amino acids (Sunilkumar et al., 2003; Boto et al., 2001).
Scientific Research Applications
1. Peptide Nucleic Acid (PNA) Assisted Gene Editing
- Application Summary: PNA-assisted gene editing is a novel approach that uses gamma-modified peptide nucleic acids (γPNAs) to facilitate targeted, specific DNA invasion. This method uses T7 endonuclease I (T7EI) to recognize and cleave the γPNA-invaded DNA .
- Methods of Application: The γPNAs invade the target DNA, and T7EI recognizes and cleaves the invaded DNA, introducing double-strand breaks (DSBs). This method can be used under a broad range of conditions and could potentially be applied for large-scale genomic manipulation .
- Results or Outcomes: The study demonstrates that T7EI can be used as a programmable nuclease capable of generating single or multiple specific DSBs in vitro. This system has no protospacer adjacent motif (PAM) constraints and features a compact protein size, which will facilitate and expand DNA manipulations both in vitro and in vivo .
2. Oligonucleotides for Therapeutic Applications and Biological Studies
- Application Summary: Oligonucleotides (ODNs), short sequences of nucleic acids, have been instrumental in unraveling complex biological mechanisms. They are used for gene regulation, drug delivery, and targeted therapy .
- Methods of Application: ODNs are synthesized and used in various biomedical applications. Their compatibility with chemical modifications enhances their binding affinity and resistance to degradation, elevating their effectiveness in targeted applications .
- Results or Outcomes: ODNs have found utility as self-assembling building blocks, leading to the creation of nanostructures whose high order underpins their enhanced biological stability and affects the cellular uptake efficiency .
3. Meldrum’s Acid Applications
- Application Summary: Meldrum’s acid is a molecule with exceptional chemical properties due to its unique structure and the vast array of substituents that can be attached to its core .
- Methods of Application: Meldrum’s acid undergoes distinctive decomposition pathways at elevated temperatures, which can be used in cycloaddition and acylation reactions .
- Results or Outcomes: The synthetic chemistry of Meldrum’s acid provides the essential knowledge for the design and preparation of compounds with desired properties .
4. Acid-Resistant Enzymes
- Application Summary: Acid-resistant enzymes have promising applications in chemicals, food, pharmaceuticals, and other variety products because of their high efficiency, specificity, and environmentally friendly properties .
- Methods of Application: Three levels of acquiring acid-resistant enzymes are summarized: mining from extreme environments and enzyme databases, modification with protein engineering and enzyme microenvironment engineering, and de novo synthesis .
- Results or Outcomes: The industrial applications of acid-resistant enzymes in chemicals, food, and pharmaceuticals are also summarized .
5. Mitsunobu Reaction
- Application Summary: The Mitsunobu reaction is the dehydrative coupling of a primary or secondary alcohol to a pronucleophile .
- Methods of Application: The reaction is mediated by the reaction between a dialkyl azodicarboxylate and a trialkyl- or triarylphosphine .
- Results or Outcomes: The Mitsunobu reaction is a versatile method for the inversion of stereocenters and has been widely used in the synthesis of natural products .
6. Microbial Response to Acid Stress
- Application Summary: Microorganisms encounter acid stress during multiple bioprocesses. Microbial species have therefore developed a variety of resistance mechanisms. The damage caused by acidic environments is mitigated through the maintenance of pH homeostasis, cell membrane integrity and fluidity, metabolic regulation, and macromolecule repair .
- Methods of Application: This review proposes mechanisms of acid resistance as the basis for obtaining acid-resistant enzymes in three ways: mining in extreme environments, modification of natural enzymes, and de novo synthesis for better industrial applications .
- Results or Outcomes: The acid tolerance mechanisms can be used to protect probiotics against gastric acids during the process of food intake, and can enhance the biosynthesis of organic acids .
Safety And Hazards
This involves the potential risks associated with the compound. It may include toxicity, flammability, and environmental impact.
Future Directions
This involves potential future research directions or applications of the compound.
For a specific compound, you may need to refer to scientific literature or databases. Please consult with a chemistry professional or academic databases for more detailed and specific information.
properties
IUPAC Name |
(2S)-2-methyl-5-oxopyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-6(5(9)10)3-2-4(8)7-6/h2-3H2,1H3,(H,7,8)(H,9,10)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAOOVOPBAWHDG-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)N1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCC(=O)N1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Methyl-5-oxopyrrolidine-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

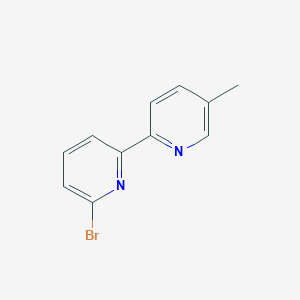
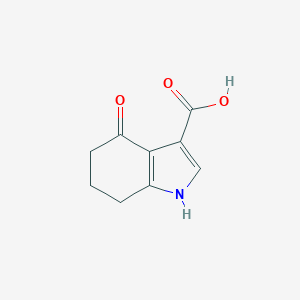
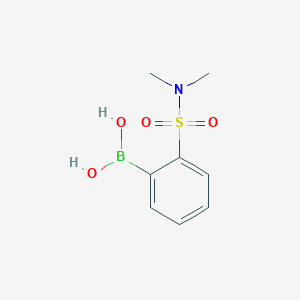
![(3S)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid](/img/structure/B61308.png)

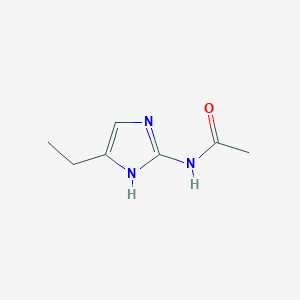
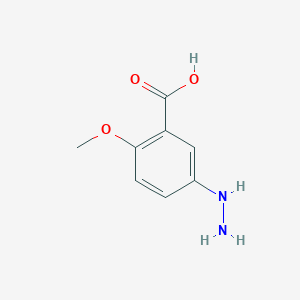
![Carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1-](/img/structure/B61316.png)
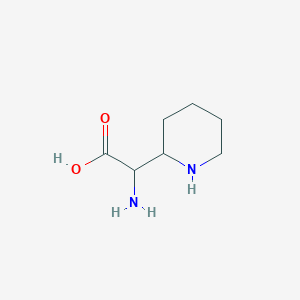
![3-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B61323.png)

![5-Chloro-1-[4-(trifluoromethoxy)phenyl]tetrazole](/img/structure/B61328.png)
![3-[Bis(cyanomethyl)amino]propanenitrile](/img/structure/B61329.png)
